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What is the specific molecular interaction between CVT-313 and Asn132 in CDK2?

The binding of CVT-313 to the ATP-binding pocket of CDK2 is stabilized by a critical water-mediated
hydrogen bond with the residue Asn132 [1]. The crystal structure of the CDK2-CVT-313 complex (PDB
ID: 2XMY) solved at 1.74 A resolution shows that this interaction is indirect; a water molecule bridges the

ligand and the side chain carbonyl oxygen of Asn132 [1] [2].

The following table summarizes the direct and key water-mediated interactions:

Int tion T bz D ipti
nteraction e escription
P Residue P

Direct Leu83, Asp86, Direct binding within the ATP-pocket [1].

Interactions Aspl45

Water-Mediated Asnl132 A water molecule bridges CVT-313 and the side chain of Asn132

Interaction [1] [2].

Key Structural Aspl145 Also coordinates with a Mg2* ion that binds ATP's phosphate

Role groups, highlighting the importance of this region for competitive
inhibition [2].
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This binding mode is characteristic of an ATP-competitive inhibitor [3]. The protonated amine group in
certain inhibitor scaffolds can directly engage the same site as the Mg?* ion, interacting with both Asp145

and the side chain carbonyl of Asn132 [2].

Experimental Protocols & Data

How was the CDK2-CVT-313 complex structure obtained?

The following workflow outlines the key experimental steps for determining the crystal structure:

G’rotein Expression & Puﬁficatiora

:

[Complex Formation & Crystallizatiora

Click to download full resolution via product page
Detailed Methodology:

¢ Protein Expression and Purification [1]:

o The full-length human CDK2 (amino acids 1-298) was cloned into a pET-21a vector.

o The protein was expressed in E. coli BL21 (DES3) cells induced with 0.2 mM IPTG at 18°C for
16 hours.

o The lysate was purified using Ni-NTA affinity chromatography (eluted with 300 mM imidazole),
followed by size-exclusion chromatography on a Superdex 200 column.
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¢ Thermal Shift Assay [1]:

o Purpose: To confirm binding by measuring the stabilization of CDK2 upon CVT-313 binding.

o Protocol: 5 uM CDK2 was incubated with either 10 or 100 pM CVT-313 for 1 hour. SYPRO
Orange dye was added, and the melting temperature was determined using an ABI Prism 7500
instrument.

o Expected Outcome: CVT-313 increased the melting temperature of CDK2 by 7°C, indicating a
strong protein-stabilizing effect upon binding.

e Crystallization and Structure Determination [1]:

o The CDK2-CVT-313 complex was crystallized.

o X-ray diffraction data was collected, and the structure was solved to a 1.74 A resolution.

o The electron density map clearly showed CVT-313 bound in the ATP-binding pocket and
allowed for the visualization of the water-mediated interaction with Asn132.

Troubleshooting Common Experimental Issues

FAQ 1: The thermal shift (ATm) for my CDK2 inhibitor is lower than expected. What could be wrong?

A low ATm suggests weak binding or no binding. Consider the following;:

e Compound Solubility: Ensure your inhibitor is properly dissolved in DMSO and that the final DMSO
concentration in the assay is low (typically <1%) to avoid protein denaturation.

¢ Protein Purity and Quality: Verify the integrity and purity of your CDK2 protein sample using SDS-
PAGE and other quality control methods. Impure or degraded protein will give unreliable results.

o Buffer Conditions: The assay buffer (e.g., 10 mM HEPES pH 7.5, 25 mM NacCl) can affect protein
stability. Optimize conditions if necessary.

¢ Positive Control: Always include a positive control like CVT-313 to validate your assay system. A
ATm of ~7°C is expected for this compound [1].

FAQ 2: My cellular assays show a lack of potency despite strong in vitro binding. Why might this

occur?

Discrepancy between biochemical and cellular activity is common. Key reasons include:

¢ Cell Permeability: The inhibitor might not be effectively entering the cells. Consider evaluating logP
and other properties that influence permeability.
o Efflux Pumps: The compound could be a substrate for efflux transporters like P-glycoprotein.
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e Cellular Adaptation and Plasticity: Recent studies show that upon acute CDK2 inhibition, cells can
rapidly adapt. CDK4/6 activity can maintain Rb phosphorylation and E2F transcription, eventually
leading to reactivation of CDK2 signaling despite the presence of the inhibitor [4]. This intrinsic
plasticity might explain a transient or weak phenotype.

o Off-Target Effects: Verify the selectivity of your compound. CVT-313, for instance, also inhibits CDK5
with similar potency to CDK2 and CDK1 at a ~8.5-fold higher concentration [1] [3].

FAQ 3: How can I use the structural information to design more potent CDK2 inhibitors?

The crystal structure provides a roadmap for rational drug design:

o Exploit the Water-Mediated Interaction: The interaction with Asn132 is a key stabilizing factor.
Designing compounds that can directly form a hydrogen bond with Asn132, or that optimally position
the bridging water molecule, could improve affinity [1].

e Target the DFG Loop: The residue Asp145 in the DFG loop is a critical anchor point. It is involved in
direct interactions with inhibitors like CVT-313 and also coordinates the Mg?* ion associated with ATP
[1] [2]. Engaging this residue is a common strategy for developing potent ATP-competitive inhibitors.

e Extend into Adjacent Pockets: The structure reveals opportunities for chemical modifications on the
CVT-313 scaffold to form additional interactions with residues in the active site, which could
significantly increase biochemical and cellular potency [1].

Selectivity Profile of CVT-313

Understanding the selectivity of your compound is crucial for interpreting biological data. Here is the

selectivity profile of CVT-313 against a panel of CDKs:

Kinase Complex Reported ICso (M) Selectivity Fold (vs. CDK2)
CDK2/Cyclin A 0.5[3] [9] 1 (Reference)

CDK2ICyclin E 0.176 [5] -

CDK1/Cyclin B1 3.7-4.2[3][5] ~8.5-fold less selective
CDKS5/p25 0.419 [5] Equipotent

CDKO9/Cyclin T1 2.3 [5] ~4.6-fold less selective
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Kinase Complex Reported ICso (UM) Selectivity Fold (vs. CDK2)

CDK4lICyclin D1 215 [3] [5] >400-fold more selective

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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